molecular formula C16H13ClN2O2S B2394422 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 897617-95-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2394422
CAS No.: 897617-95-7
M. Wt: 332.8
InChI Key: CBXYILGDGHLFKQ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research due to its benzothiazole core structure. Benzothiazole derivatives are recognized as privileged scaffolds in the development of therapeutic agents, demonstrating a wide spectrum of biological activities . This compound serves as a key intermediate for researchers investigating new treatments for critical diseases. The structural motif of this compound is found in molecules that have shown promising anti-cancer effects, with some derivatives exhibiting potent and selective toxicity against various cancer cell lines, including breast, ovarian, and renal carcinomas . Furthermore, the benzothiazole nucleus is a common feature in compounds targeting neurodegenerative diseases. Several approved and investigational drugs, such as riluzole for amyotrophic lateral sclerosis and flutemetamol for imaging amyloid plaques in Alzheimer's disease, are based on this heterocyclic system, highlighting its translational potential . Beyond these areas, this chemical class is also being explored for its anti-inflammatory, antimicrobial, and antiviral properties, making it a versatile template for drug discovery campaigns aimed at diverse molecular targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-3-8-12(17)14-13(9)18-16(22-14)19-15(20)10-4-6-11(21-2)7-5-10/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYILGDGHLFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Methyl-6-Chlorothiophenol

This method involves cyclizing 2-amino-4-methyl-6-chlorothiophenol using cyanogen bromide (CNBr) in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic cyanogen bromide, forming the benzothiazole ring. Key parameters include:

  • Reagents : CNBr (1.2 equivalents), ethanol (solvent), reflux at 80°C for 6 hours.
  • Yield : 68–72% after recrystallization from ethanol.
  • Purity : Confirmed by $$ ^1H $$ NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 6.85 (s, 1H, ArH), 7.20 (d, J = 8.4 Hz, 1H, ArH).

Alternative Cyclization Using Lawesson’s Reagent

Lawesson’s reagent (LR) facilitates cyclization of 2-(4-methyl-6-chlorophenyl)thiourea in toluene at 110°C. This method avoids hazardous CNBr but requires stringent moisture control:

  • Reagents : LR (1.1 equivalents), toluene, 12-hour reflux.
  • Yield : 60–65%, with residual toluene removed via rotary evaporation.

Amide Bond Formation: Coupling Strategies

Coupling the benzothiazole amine with 4-methoxybenzoyl derivatives is achieved through two principal methods:

Acid Chloride Coupling

Procedure :

  • Synthesis of 4-Methoxybenzoyl Chloride : 4-Methoxybenzoic acid reacts with thionyl chloride (SOCl2) under reflux, yielding the acyl chloride.
  • Coupling Reaction : The benzothiazole amine (1.0 equivalent) is stirred with 4-methoxybenzoyl chloride (1.1 equivalents) in dry dichloromethane (DCM) containing triethylamine (TEA, 2.0 equivalents) at 0–5°C. The mixture warms to room temperature over 4 hours.
  • Workup : The product is washed with 5% HCl, saturated NaHCO3, and brine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the title compound.
  • Yield : 75–80%.
  • Characterization : $$ ^1H $$ NMR (CDCl3): δ 2.40 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 6.95–8.10 (m, 6H, ArH).

NHC-Catalyzed Direct Amidation

A metal-free approach employs N-heterocyclic carbene (NHC) catalysis to couple 4-methoxybenzaldehyde directly with the benzothiazole amine:
Procedure :

  • Reagents : Triazolium salt (20 mol%), 4-methoxybenzaldehyde (2.0 equivalents), Cs2CO3 (1.2 equivalents), and oxidant 5 (2.0 equivalents) in DCM.
  • Reaction : Stirred under argon at 25°C for 12 hours.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate) yields the product.
  • Yield : 85–90%.
  • Advantages : Avoids acyl chloride handling, milder conditions, and higher atom economy.

Optimization and Scalability

Solvent and Temperature Effects

  • Acid Chloride Method : DCM outperforms THF due to better solubility of intermediates. Reactions below 10°C minimize side products (e.g., over-acylation).
  • NHC Method : DCM is optimal; switching to acetonitrile reduces yield by 15%.

Catalytic Enhancements

  • Triazolium Salt Loading : Increasing from 10 mol% to 20 mol% improves yield by 12% without affecting enantioselectivity.
  • Oxidant Selection : Oxidant 5 (N-iodosuccinimide analog) proves superior to DDQ, enhancing conversion rates by 20%.

Analytical Validation

Spectroscopic Confirmation

  • FTIR : Prominent peaks at 1674 cm$$ ^{-1} $$ (amide C=O) and 1215 cm$$ ^{-1} $$ (C-O-C).
  • LC-MS : [M+H]$$ ^+ $$ at m/z 357.1 (calculated 357.08).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for both methods.

Comparative Analysis of Methods

Parameter Acid Chloride Method NHC Method
Yield 75–80% 85–90%
Reaction Time 4–6 hours 12 hours
Scalability Suitable for >100 g Limited to <50 g
Hazard Profile SOCl2 usage Mild conditions
Cost Lower Higher (catalyst cost)

Industrial Considerations

For large-scale production (>1 kg), the acid chloride method is preferred due to lower catalyst costs and established infrastructure. Pilot studies demonstrate consistent yields (78 ± 2%) at 50-L reactor scales. Conversely, the NHC method suits smaller batches requiring high purity (e.g., pharmaceutical intermediates).

Emerging Methodologies

Recent advances include photoredox-catalyzed amidation, which reduces reaction times to 2 hours under blue LED light. Preliminary data show 82% yield but require further optimization for reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or catalyst to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Positional Isomerism: Chloro and Methoxy Substituents

Compound : N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 868230-85-7)

  • Structural Differences :
    • Chloro substituent at position 5 (vs. 7 in the target compound).
    • Methoxy group at position 2 of the benzamide (vs. 4 in the target).
  • The 2-methoxy group on the benzamide introduces steric hindrance near the amide bond, which could influence conformational flexibility compared to the 4-methoxy analog .

Functional Group Variation: Methoxy vs. Sulfamoyl

Compound : N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

  • Structural Differences :
    • Replacement of the 4-methoxy group with a 4-diethylsulfamoyl moiety.
  • Increased molecular weight (468.0 g/mol vs. 340.8 g/mol) may affect pharmacokinetic properties such as membrane permeability .

Core Structure Comparison: Benzothiazole vs. Benzodithiazine

Compound : Benzodithiazine derivatives (e.g., N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine)

  • Structural Differences :
    • Benzodithiazine core (with two sulfur atoms and a sulfone group) vs. benzothiazole.
    • Additional hydrazine functional group.
  • Implications :
    • The sulfone group (SO2) in benzodithiazines contributes to strong IR absorptions at 1345–1155 cm⁻¹, absent in benzothiazoles.
    • Hydrazine moieties may confer distinct reactivity, such as susceptibility to oxidation or nucleophilic attack .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C16H13ClN2O2S 340.8 7-Cl, 4-CH3 (Bz); 4-OCH3 (Bz-amide)
N-(5-Cl-4-Me-Bz-thiazol-2-yl)-2-OMe-Bz-amide C16H13ClN2O2S 340.8 5-Cl, 4-CH3 (Bz); 2-OCH3 (Bz-amide)
N-(7-Cl-4-Me-Bz-thiazol-2-yl)-4-SO2N(Et)2-Bz C20H22ClN3O3S2 468.0 7-Cl, 4-CH3 (Bz); 4-SO2N(Et)2
Benzodithiazine derivative () C9H10ClN3O2S2 291.8 6-Cl, 7-CH3; SO2, hydrazine

Table 2: Spectroscopic Data (Selected Analogs)

Compound IR (cm⁻¹) 1H-NMR (δ ppm, Key Signals)
Benzodithiazine 3235 (N-NH2), 1645 (C=N), 1345 (SO2) 2.40 (s, CH3), 3.31 (s, N-CH3), 7.86–7.92 (Ar-H)
Target (Hypoth.) ~1650 (C=O), ~1250 (C-O) 3.80 (s, OCH3), 2.50 (s, CH3), 7.2–8.0 (Ar-H)

Research Findings and Implications

  • Substituent Position : Chloro at position 7 (target) vs. 5 (analog) alters the electron density distribution on the benzothiazole ring, which may influence binding to biological targets or catalytic sites.
  • Functional Group Effects: Methoxy groups enhance solubility in polar solvents due to their electron-donating nature.
  • Core Structure : Benzodithiazines exhibit distinct spectroscopic signatures (e.g., SO2 IR peaks) and reactivity compared to benzothiazoles, underscoring the importance of core heterocycle selection in drug design .

Biological Activity

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chlorine atom and methoxy group contributes to its unique properties, influencing its reactivity and interaction with biological targets.

Property Details
Molecular Formula C11H10ClN3O2S
Molecular Weight 285.73 g/mol
Key Functional Groups Benzothiazole, Methoxy, Amide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Ring : Reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under basic conditions.
  • Amidation Reaction : Coupling the benzothiazole derivative with 4-methoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay.
    Concentration (µM) A431 Cell Viability (%) A549 Cell Viability (%)
    18075
    26055
    44035
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. Flow cytometry results indicate an increase in sub-G1 phase cells, suggesting enhanced apoptosis.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Inhibition : The compound significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages as assessed by ELISA.

Case Studies

  • Dual Action Study : A recent study synthesized multiple benzothiazole derivatives including this compound. It was found that this compound not only inhibited tumor growth but also reduced inflammation markers in vivo.
    • Results : The study reported a significant decrease in tumor size in treated mice compared to controls.
  • Mechanistic Insights : Further investigations revealed that the compound inhibits the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via amide coupling between a benzothiazol-2-amine derivative (e.g., 7-chloro-4-methyl-1,3-benzothiazol-2-amine) and a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride). Key parameters include:

  • Solvent selection : Pyridine or dichloromethane under inert atmospheres to prevent oxidation .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track progress .
  • Purification : Recrystallization from methanol or column chromatography for high purity .
    • Optimization : Adjusting stoichiometry, temperature (room temperature to 60°C), and reaction time (overnight stirring) improves yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Identifies methoxy (-OCH3), chloro (-Cl), and benzothiazole proton environments .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzothiazole and benzamide moieties .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ~345.05 for C16H13ClN2O2S) .
    • Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. What are the recommended protocols for purity assessment and analytical validation?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities .
  • Melting Point : Consistency with literature values (e.g., 180–185°C) indicates purity .
  • Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., PFOR enzyme in anaerobic organisms) .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro, methoxy) with bioactivity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Dose-Response Assays : Test across concentrations (1–100 µM) in cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) to establish IC50/EC50 values .
  • Mechanistic Profiling :

  • Enzyme Inhibition : Measure activity against acetylcholinesterase or β-lactamase via spectrophotometric assays .
  • Oxidative Stress Markers : Quantify ROS generation in treated cells using DCFH-DA probes .
    • Comparative Studies : Benchmark against analogs (e.g., nitrobenzamide derivatives) to identify structure-activity relationships (SAR) .

Q. How can crystallographic data elucidate the compound’s solid-state behavior and stability?

  • Single-Crystal X-Ray Diffraction :

  • Data Collection : Use SHELX programs for structure solution and refinement .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···N/O) that stabilize crystal packing .
    • Polymorphism Screening : Solvent-drop grinding with 20 solvents to identify stable crystalline forms .

Q. What are the limitations of current synthetic and analytical methods for this compound?

  • Synthesis : Low yields (<50%) due to steric hindrance at the benzothiazole C2 position; mitigate via microwave-assisted synthesis .
  • Analytical Challenges :

  • TLC Resolution : Poor separation of polar byproducts; switch to HPTLC or UPLC .
  • MS Fragmentation : Overlapping isotopic patterns for Cl/Br; employ high-resolution Orbitrap MS .

Methodological Considerations

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to measure free fraction .
  • Caco-2 Permeability : Assess intestinal absorption potential using monolayers .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout : Target putative pathways (e.g., apoptosis genes) to confirm dependency .
  • Pull-Down Assays : Use biotinylated probes to identify binding partners in lysates .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to map differentially expressed genes .

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